4-(Azetidin-3-yl)phenol hydrochloride 4-(Azetidin-3-yl)phenol hydrochloride
Brand Name: Vulcanchem
CAS No.: 7606-33-9
VCID: VC4126157
InChI: InChI=1S/C9H11NO.ClH/c11-9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H
SMILES: C1C(CN1)C2=CC=C(C=C2)O.Cl
Molecular Formula: C9H12ClNO
Molecular Weight: 185.65

4-(Azetidin-3-yl)phenol hydrochloride

CAS No.: 7606-33-9

Cat. No.: VC4126157

Molecular Formula: C9H12ClNO

Molecular Weight: 185.65

* For research use only. Not for human or veterinary use.

4-(Azetidin-3-yl)phenol hydrochloride - 7606-33-9

Specification

CAS No. 7606-33-9
Molecular Formula C9H12ClNO
Molecular Weight 185.65
IUPAC Name 4-(azetidin-3-yl)phenol;hydrochloride
Standard InChI InChI=1S/C9H11NO.ClH/c11-9-3-1-7(2-4-9)8-5-10-6-8;/h1-4,8,10-11H,5-6H2;1H
Standard InChI Key WSXWTJFNXAXLPM-UHFFFAOYSA-N
SMILES C1C(CN1)C2=CC=C(C=C2)O.Cl
Canonical SMILES C1C(CN1)C2=CC=C(C=C2)O.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound consists of a four-membered azetidine ring (C3H6NC_3H_6N) fused to a phenolic moiety (C6H5OC_6H_5O). The azetidine ring adopts a puckered conformation, with the nitrogen atom at the 3-position facilitating hydrogen bonding and ionic interactions in its protonated form . The hydrochloride salt enhances aqueous solubility, making it advantageous for biological studies .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC9H12ClNOC_9H_{12}ClNO
Molecular Weight185.7 g/mol
SMILES NotationC1C(CN1)C2=CC=C(C=C2)O.Cl
InChI KeyNJWDUESJECNIPU-UHFFFAOYSA-N

Stereochemical Considerations

The azetidine ring introduces chirality at the 3-position, yielding enantiomers with distinct pharmacological profiles. Computational models predict a tetrahedral geometry around the nitrogen atom, which influences its interaction with biological targets .

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 4-(azetidin-3-yl)phenol hydrochloride typically involves multi-step organic reactions:

  • Ring Formation: Azetidine derivatives are synthesized via cyclization of γ-chloroamines or through [2+2] cycloadditions. A patent by US7232812B2 details the use of lithium aluminum hydride (LiAlH4_4) in tetrahydrofuran (THF) to reduce intermediate ketones, yielding azetidinols .

  • Phenolic Coupling: Suzuki-Miyaura coupling or nucleophilic aromatic substitution attaches the phenolic group to the azetidine ring. Reaction conditions (e.g., 0°C cooling, nitrogen atmosphere) are critical for minimizing side products .

  • Salt Formation: The free base is treated with hydrochloric acid to produce the hydrochloride salt, purified via recrystallization from ethyl acetate-petroleum ether mixtures .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
CyclizationLiAlH4_4, THF, 0°C30%
CouplingDicyclohexylcarbodiimide, THF45%
Salt FormationHCl gas, ethyl acetate85%

Optimization Challenges

Low yields (e.g., 30% in cyclization steps) highlight the need for improved catalysts. Microwave-assisted synthesis and flow chemistry are under investigation to enhance efficiency .

Physicochemical Properties

Solubility and Stability

The hydrochloride salt exhibits high solubility in polar solvents (water: 25 mg/mL; methanol: 50 mg/mL) but degrades under extreme pH or prolonged UV exposure . Stability studies recommend storage at 2–8°C in airtight containers .

Thermal Behavior

Differential scanning calorimetry (DSC) reveals a melting point of 210–215°C, with decomposition above 250°C. The high thermal stability suits it for high-temperature industrial processes .

Analytical Characterization

Spectroscopic Data

  • NMR: 1H^1H NMR (400 MHz, D2_2O) shows peaks at δ 7.25 (d, 2H, aromatic), δ 4.10 (m, 1H, azetidine), and δ 3.75 (m, 2H, CH2_2-N) .

  • Mass Spectrometry: ESI-MS ([M+H]+^+) at m/z 150.09134 confirms the molecular ion .

Table 3: Predicted Collision Cross Section (CCS)

Adductm/zCCS (Ų)
[M+H]+^+150.09134128.6
[M+Na]+^+172.07328136.7

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in acetonitrile/water) achieves >95% purity, with a retention time of 6.8 minutes .

Applications in Pharmaceutical Research

Drug Scaffold Development

The azetidine-phenol core serves as a versatile scaffold for kinase inhibitors and GPCR modulators. Derivatives with fluorinated side chains show enhanced blood-brain barrier permeability .

Material Science Applications

Its rigid structure aids in designing liquid crystals with mesophase transitions at 120–150°C, suitable for optoelectronic devices .

Comparative Analysis with Structural Analogs

Table 4: Comparison with Azetidine Derivatives

CompoundBioactivitySolubility (mg/mL)
3-(Azetidin-3-yl)phenolMAO-B inhibition (IC50_{50} = 12 nM)18
4-Methylpyrazol-3-ylAnticancer (GI50_{50} = 8 µM)32

Future Perspectives and Research Directions

Ongoing studies focus on:

  • Green Synthesis: Catalytic asymmetric hydrogenation to improve enantioselectivity.

  • Targeted Drug Delivery: Conjugation with nanoparticles for enhanced bioavailability.

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